molecular formula C7H7N5 B2750551 4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine CAS No. 1803562-42-6

4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine

Cat. No. B2750551
CAS RN: 1803562-42-6
M. Wt: 161.168
InChI Key: FXHAULYRUGTLES-UHFFFAOYSA-N
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Description

“4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine” is a molecular hybrid containing pyrazole, pyridinone, and 1,2,3-triazoles . It has been synthesized for biological evaluation as an antimicrobial and apoptosis-inducing agent .


Synthesis Analysis

The compound has been synthesized by a one-pot four-component reaction of Meldrum’s acid, substituted aryl azides, 4-(prop-2-yn-1-yloxy)aryl aldehyde, and 3-methyl-1-phenyl-1H-pyrazol-5-amine . L-proline was used as a basic organocatalyst, and CuSO4.5H2O and sodium ascorbate were used as catalysts for click chemistry in PEG-400 .


Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The compound has been involved in a series of chemical reactions during its synthesis. The reactions involved the use of Meldrum’s acid, substituted aryl azides, 4-(prop-2-yn-1-yloxy)aryl aldehyde, and 3-methyl-1-phenyl-1H-pyrazol-5-amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been confirmed by various spectroscopic techniques, including IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Bayrak et al. (2009) detailed the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, which involved the creation of various compounds, including 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. These compounds were evaluated for their antimicrobial activities, revealing that most showed good or moderate activity. This research underscores the potential of 4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine derivatives in antimicrobial applications (Bayrak et al., 2009).

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

Zheng et al. (2014) developed a novel strategy for the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines through a metal-free oxidative N-N bond formation. This method features short reaction times and high yields, demonstrating the compound's role in facilitating efficient synthetic pathways for heterocyclic compounds (Zheng et al., 2014).

Catalytic Applications

Nagae et al. (2015) highlighted the use of group 3 metal triamido complexes for the catalytic aminomethylation of ortho-pyridyl C-H bonds. This research presents this compound derivatives as potential intermediates or ligands in catalytic processes, enhancing the functionalization of pyridine derivatives (Nagae et al., 2015).

Synthesis of Heteroaromatic Amines

Research by Ibrahim et al. (2011) on the acylation of heteroaromatic amines led to the efficient synthesis of a new class of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives. This study showcases the versatility of this compound in the construction of complex heterocyclic structures with potential pharmaceutical applications (Ibrahim et al., 2011).

Antimalarial Activity

Rodrigues et al. (2009) designed (1H-pyridin-4-ylidene)amines with potential antimalarial activity. The study evaluated derivatives against Plasmodium falciparum strains, identifying compounds with significant inhibitory concentrations. This research suggests that modifications of the this compound scaffold could lead to effective antimalarial agents (Rodrigues et al., 2009).

Mechanism of Action

Target of Action

The primary target of 4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine is Heat shock protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

This compound interacts with its target, HSP90, by binding to it . This interaction is characterized by hydrogen bond and hydrophobic interactions . The binding of the compound to HSP90 inhibits its function, leading to the degradation of client proteins by the ubiquitin–proteasome pathway .

Biochemical Pathways

The inhibition of HSP90 affects the protein homeostasis in the cell . This disruption can lead to the degradation of client proteins, many of which are involved in tumorigenesis . These include PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors .

Result of Action

The result of the action of this compound is the inhibition of HSP90, leading to the degradation of client proteins . This can have a significant impact on the cell, particularly in the context of cancer, where the degradation of these proteins can inhibit tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the overexpression of HSP90 under physiological stress could potentially affect the efficacy of the compound Additionally, the stability of the compound could be influenced by factors such as temperature and pH

Safety and Hazards

The safety of “4-(1H-1,2,3-triazol-1-yl)pyridin-3-amine” and its derivatives has been evaluated on normal cell lines. Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

4-(triazol-1-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-5-9-2-1-7(6)12-4-3-10-11-12/h1-5H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHAULYRUGTLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N2C=CN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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